molecular formula C176H285N47O49 B1591217 Helodermin CAS No. 89468-62-2

Helodermin

Cat. No. B1591217
CAS RN: 89468-62-2
M. Wt: 3843 g/mol
InChI Key: SSAAJZQUEUTACT-MDBKHZGBSA-N
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Description

Helodermin is a peptide that shows a high degree of sequence similarity with vasoactive intestinal peptide (VIP), peptide histidine isoleucine (PHI), and secretin in its N-terminal moiety . It was discovered in 1982 when it was observed that the venom from the Gila monster exerts a potent secretory effect on dispersed pancreatic acini from guinea pig .


Synthesis Analysis

The complete amino acid sequence of helodermin isolated from the venom of the Gila monster has been elucidated . The peptide has shown to be a basic pentatriacontapeptide amide . A high degree of sequence similarities to secretin/ VIP/ PHI/ (PHM)/ GRF from mammal and bird was observed over the entire N-terminal 1–27 sequence .


Molecular Structure Analysis

In comparison with other members of the secretin/VIP family of peptides, helodermin has an unusually stable secondary structure, partly owing to a secondary configuration it maintains in water, which may account for its prolonged physiological action .


Chemical Reactions Analysis

The structure in water and additionally in 50% trifluoroethanol (TFE) solution of helodermin was elucidated by 2D 1 H NMR spectroscopy initially from HR chemical shifts and qualitative NOE data . Detailed structures were calculated from the quantitative NOE data which were used as distance restraints in molecular dynamics and energy minimization calculations .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Helodermin-Loaded Nanoparticles in Drug Delivery

A significant application of helodermin in scientific research involves its encapsulation in nanoparticles for drug delivery. A study conducted by des Rieux et al. (2007) highlighted the enhanced transport of helodermin across the intestinal epithelium when encapsulated in nanoparticles. This was particularly evident in M cells, which are known for their high endocytosis abilities. The research demonstrated that M cells significantly improved the transport of helodermin, emphasizing its potential in oral peptide delivery (des Rieux et al., 2007).

Helodermin and Saponins in Antitumor Activity

Research on hederagenin, a component related to helodermin, revealed its involvement in antitumor activities. Lee et al. (2000) explored the antimutagenic and cytotoxic properties of hederagenin and its derivatives. They found that hederagenin and its glycosides showed potent activities against aflatoxin B1, a compound known for its mutagenic properties. This study provides insight into the potential use of helodermin-like compounds in cancer treatment and chemoprevention (Lee et al., 2000).

Feller et al. (2010) further investigated the cytotoxicity of α-hederin and its derivative kalopanaxsaponin I against cancer cell lines. Their study highlighted the genetic variants contributing to the activity of these anticancer compounds, emphasizing the higher sensitivity of African descents to these compounds compared to European descents. This research underscores the importance of understanding genetic variations in the efficacy of helodermin-related compounds in cancer therapy (Feller et al., 2010).

Helodermin in Hepatic Encephalopathy

In the context of hepatic encephalopathy, Bajaj et al. (2013) explored the effects of rifaximin, a treatment modality, on the gut-brain axis. While this study does not directly involve helodermin, it provides context for understanding related disorders and potential treatment avenues, given the similar physiological mechanisms involved (Bajaj et al., 2013).

Safety And Hazards

This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C176H285N47O49/c1-23-93(15)138(217-146(243)98(20)194-159(256)124(78-137(237)238)210-167(264)126(82-225)214-147(244)107(180)77-104-79-187-86-190-104)169(266)212-123(74-101-38-26-25-27-39-101)164(261)220-140(99(21)229)171(268)202-114(57-60-135(183)235)153(250)200-113(56-59-134(182)234)154(251)209-122(76-103-49-53-106(232)54-50-103)163(260)215-127(83-226)166(263)198-110(42-30-33-63-179)150(247)205-120(73-92(13)14)161(258)206-117(70-89(7)8)157(254)191-95(17)143(240)196-108(40-28-31-61-177)149(246)204-116(69-88(5)6)156(253)192-96(18)144(241)203-119(72-91(11)12)160(257)201-112(55-58-133(181)233)152(249)197-109(41-29-32-62-178)151(248)208-121(75-102-47-51-105(231)52-48-102)162(259)207-118(71-90(9)10)158(255)193-97(19)145(242)213-128(84-227)168(265)218-139(94(16)24-2)170(267)211-115(68-87(3)4)148(245)189-80-136(236)195-125(81-224)165(262)199-111(43-34-64-188-176(185)186)155(252)219-141(100(22)230)172(269)216-129(85-228)173(270)222-66-36-45-131(222)175(272)223-67-37-46-132(223)174(271)221-65-35-44-130(221)142(184)239/h25-27,38-39,47-54,79,86-100,107-132,138-141,224-232H,23-24,28-37,40-46,55-78,80-85,177-180H2,1-22H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,239)(H,187,190)(H,189,245)(H,191,254)(H,192,253)(H,193,255)(H,194,256)(H,195,236)(H,196,240)(H,197,249)(H,198,263)(H,199,262)(H,200,250)(H,201,257)(H,202,268)(H,203,241)(H,204,246)(H,205,247)(H,206,258)(H,207,259)(H,208,248)(H,209,251)(H,210,264)(H,211,267)(H,212,266)(H,213,242)(H,214,244)(H,215,260)(H,216,269)(H,217,243)(H,218,265)(H,219,252)(H,220,261)(H,237,238)(H4,185,186,188)/t93-,94-,95-,96-,97-,98-,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,138-,139-,140-,141-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAAJZQUEUTACT-MDBKHZGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C176H285N47O49
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237753
Record name Heliodermin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3843 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Helodermin

CAS RN

89468-62-2
Record name Heliodermin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089468622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heliodermin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1,620
Citations
UH Lerner, P Lundberg, M Ransjö, P Persson… - Calcified tissue …, 1994 - Springer
… A helodermin-like peptide has been detected by combined … In the present study, lizard helodermin was found to cause a … The cAMP rise in response to helodermin was comparable to …
Number of citations: 27 link.springer.com
L Grundemar, ED Högestätt - British journal of pharmacology, 1990 - ncbi.nlm.nih.gov
… than that of helodermin and the helospectins. 4. VIP and helodermin were equally potent in … Addition of VIP 1 microM to preparations exposed to helodermin 1 microM or to either of the …
Number of citations: 40 www.ncbi.nlm.nih.gov
W Blankenfeldt, K Nokihara, S Naruse, U Lessel… - Biochemistry, 1996 - ACS Publications
… (TFE) solution of helodermin, an amidated peptide consisting of … family of peptides, helodermin shows a defined secondary … The prolonged physiological action of helodermin, compared …
Number of citations: 37 pubs.acs.org
M Hoshino, C Yanaihara, YM Hong, S Kishida… - FEBS letters, 1984 - Elsevier
… The complete amino acid sequence of helodermin isolated from the venom of Gila monster … of helodermin was its C-terminal -Pro-Pro-Pro-NH 2 sequence. Isolation of helodermin was …
Number of citations: 133 www.sciencedirect.com
M HACHISU, T HIRANUMA, S TANI… - Journal of pharmacobio …, 1991 - jstage.jst.go.jp
Helodermin (HDM) belongs to the vasoactive intestinal polypeptide (VIP) family of polypeptides. Degradation of HDM in the tracheal tissue isolated from a guinea-pig and by an isolated …
Number of citations: 31 www.jstage.jst.go.jp
HC Fehmann, R Göke, B Göke, R Eissele… - International journal of …, 1991 - Springer
… function of helodermin within the gastrointestinal tract was supported by the detection of helodermin-… A recent study demonstrated that in mice a single iv injection of helodermin elevates …
Number of citations: 7 link.springer.com
P Robberecht, M Waelbroeck, JP Dehaye, J Winand… - FEBS letters, 1984 - Elsevier
… A new peptide, called helodermin, has been purified to … Here we demonstrate that helodermin is able to: (i) stimulate, as … We conclude that helodermin is a member of the secretin/VIP/…
Number of citations: 74 www.sciencedirect.com
P Robberecht, A Vandermeers… - Annals of the New …, 1988 - Wiley Online Library
… of helodermin-immunoreactive material in porcine brain and gut.” We observed recently the presence of enough helodermin… to hope to elucidate the structure of mammalian helodermin. …
Number of citations: 18 nyaspubs.onlinelibrary.wiley.com
M Pohl, SA Wank - Journal of Biological Chemistry, 1998 - ASBMB
… helodermin … helodermin and exendin-4 full-length cDNAs were ∼500 base pairs long, and they encoded precursor proteins containing the entire amino acid sequence of helodermin …
Number of citations: 120 www.jbc.org
A Vandermeers, MC Vandermeers-Piret, P Robberecht… - FEBS letters, 1984 - Elsevier
… factor); (ii) a 5.9-kDa peptide, designated helodermin, was purified on the basis of its ability to … PSF was unable to activate adenylate cyclase and, conversely, helodermin was devoid of …
Number of citations: 84 www.sciencedirect.com

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